

An In-depth Technical Guide to the Chemical Structure of Antibiotic PF 1052

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antibiotic PF 1052**

Cat. No.: **B605518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Antibiotic PF 1052**. It includes generalized experimental protocols for its production and isolation, and a proposed mechanism of action for its notable inhibitory effect on neutrophil migration.

Chemical Identity and Physicochemical Properties

Antibiotic PF 1052 is a fungal metabolite originally isolated from *Phoma* sp. (strain PF1052). It belongs to the class of tetramic acid-containing natural products, which are known for their diverse and potent biological activities. The chemical structure of PF 1052 features a complex polycyclic system.

Table 1: Physicochemical Properties of **Antibiotic PF 1052**

Property	Value	Source
CAS Number	147317-15-5	[1] [2]
Molecular Formula	C ₂₆ H ₃₉ NO ₄	[1]
Molecular Weight	429.60 g/mol	[1]
Exact Mass	429.2879	[1]
Elemental Analysis	C, 72.69%; H, 9.15%; N, 3.26%; O, 14.90%	[1]
Appearance	Colorless oily substance	[3]
Solubility	Soluble in DMSO and Methanol	[2]

Table 2: Chemical Identifiers for **Antibiotic PF 1052**

Identifier	Value	Source
IUPAC Name	(E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione	[1]
InChI Key	NPWKEUKXVOMELT-XTQSDGFTSA-N	[1]
SMILES	CC--INVALID-LINK--C1=C(O)- -INVALID-LINK-- C[C@H]2C">C@@@C2=C-- INVALID-LINK--[C@H]3C-- INVALID-LINK-- C=C1C(=O)N(C)C(=O)C4(C)C 4	[2]

Chemical Structure

The core structure of **Antibiotic PF 1052** is a tetramic acid moiety linked to a decalin ring system, which is further substituted. The following diagram illustrates the two-dimensional chemical structure of the molecule.

[Click to download full resolution via product page](#)

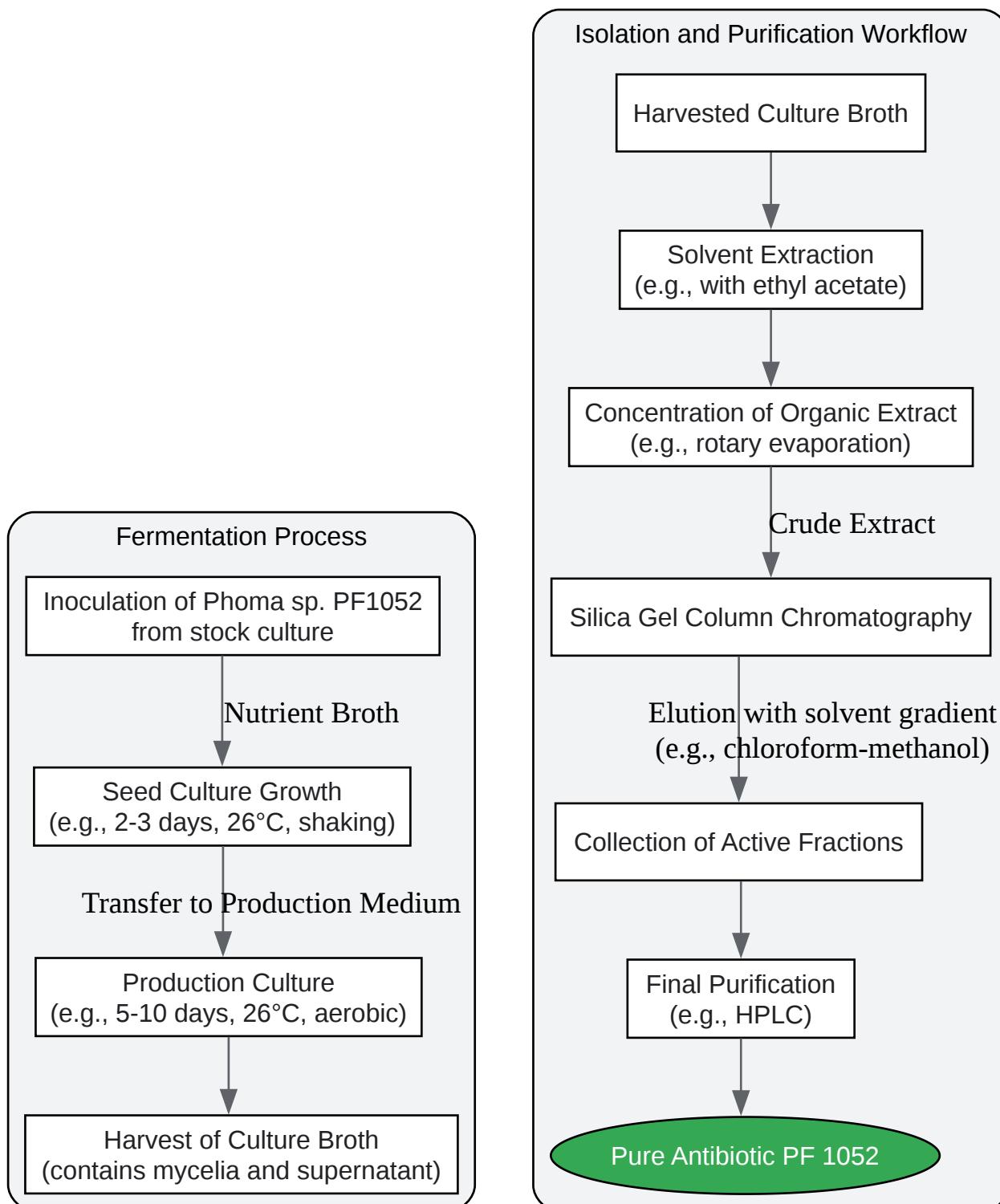
*A simplified representation of the complex chemical structure of **Antibiotic PF 1052**.*

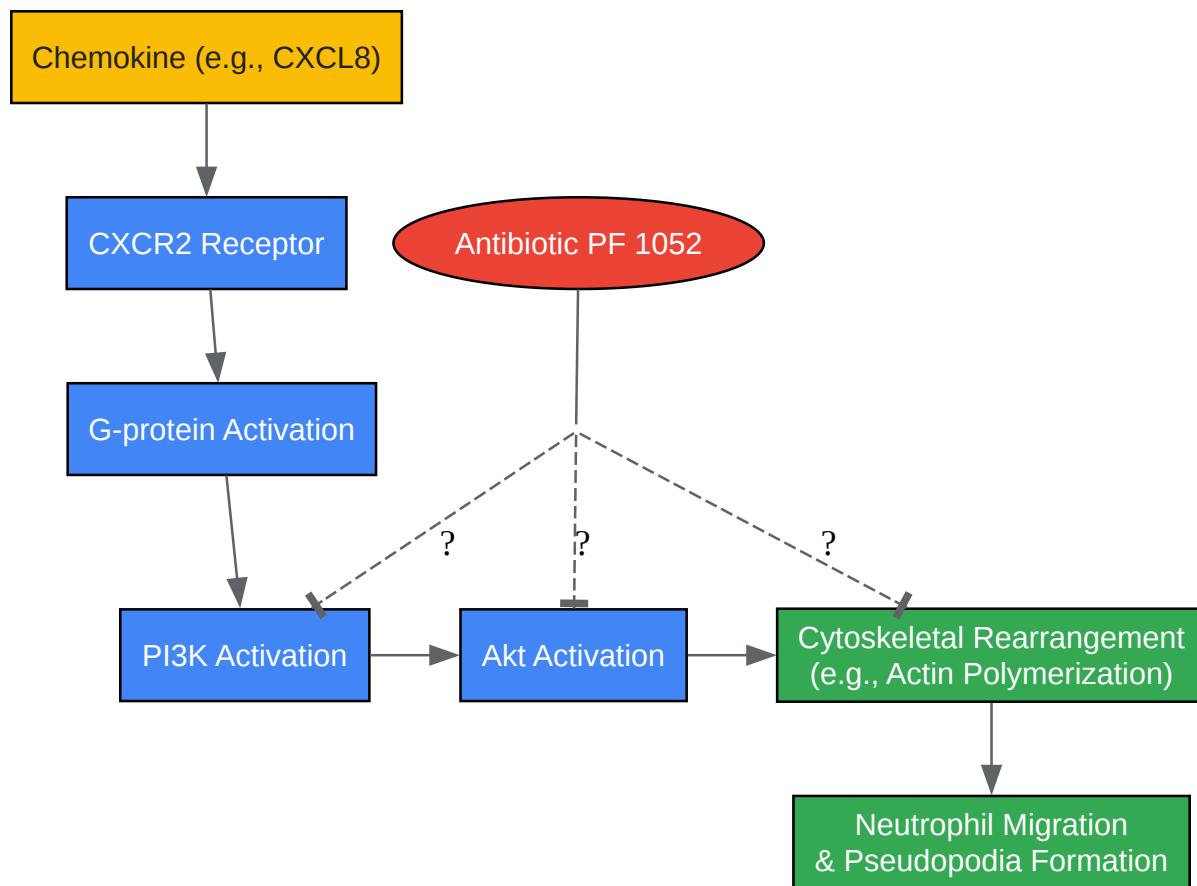
Note: Due to the complexity of rendering a precise 2D chemical structure in DOT language, the above is a simplified placeholder. The IUPAC name and SMILES string provide an accurate representation of the molecule's connectivity and stereochemistry.

Biological Activity

Antibiotic PF 1052 exhibits a range of biological activities, most notably its antibacterial effects against Gram-positive bacteria and its potent, selective inhibition of neutrophil migration.

Table 3: Antibacterial Activity of PF 1052 (Minimum Inhibitory Concentration - MIC)


Organism	MIC (µg/mL)	Source
Staphylococcus aureus	3.13	[2]
Streptomyces parvulus	0.78	[2]
Clostridium perfringens	0.39	[2]


Beyond its antibacterial properties, PF 1052 is a specific inhibitor of neutrophil migration. It has been shown to reduce pseudopodia formation and induce rounding of neutrophils. This effect is selective for neutrophils over macrophages.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections outline generalized experimental protocols for the production, isolation, and structural elucidation of **Antibiotic PF 1052**, based on common methodologies for fungal secondary metabolites.

Antibiotic PF 1052 is produced by the fermentation of *Phoma* sp. strain PF1052. The general workflow for production is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A PKS/NRPS/FAS Hybrid Gene Cluster from *Serratia plymuthica* RVH1 Encoding the Biosynthesis of Three Broad Spectrum, Zeamine-Related Antibiotics | PLOS One [journals.plos.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Antibiotic PF 1052]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605518#chemical-structure-of-antibiotic-pf-1052\]](https://www.benchchem.com/product/b605518#chemical-structure-of-antibiotic-pf-1052)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com